Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name for this compound, methyl 3-oxo-7-(trifluoromethyl)-4H-quinoxaline-2-carboxylate , follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is a 4H-quinoxaline system, a bicyclic framework comprising two fused six-membered rings containing nitrogen atoms at positions 1 and 4. The numbering begins at the nitrogen atom in the leftmost ring, proceeding clockwise. Key substituents include:
- A ketone group (=O) at position 3.
- A trifluoromethyl group (-CF₃) at position 7.
- A methyl ester (-COOCH₃) at position 2.
The suffix -carboxylate denotes the ester functional group, while 3-oxo specifies the ketone’s position. The 4H* descriptor indicates the partially saturated nature of the quinoxaline ring, with one double bond remaining in the dihydroquinoxaline system. Alternative names such as methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate emphasize the saturation state of the ring.
Molecular Architecture and Functional Group Analysis
The molecular formula C₁₁H₇F₃N₂O₃ (molecular weight: 272.18 g/mol) reflects a compact yet highly functionalized structure. Parsing the SMILES notation COC(=O)C1=NC2=C(C=CC(=C2)C(F)(F)F)NC1=O reveals the following features:
- Quinoxaline Core : A bicyclic system with nitrogen atoms at positions 1 and 4.
- Ketone Group : Positioned at C3, contributing to electron-withdrawing effects.
- Trifluoromethyl Group : At C7, introducing steric bulk and lipophilicity.
- Methyl Ester : At C2, enhancing solubility in organic solvents.
Functional Group Interactions
- The ketone at C3 participates in conjugation with the adjacent nitrogen, stabilizing the partial positive charge on the quinoxaline ring.
- The trifluoromethyl group at C7 exerts strong inductive electron-withdrawing effects, modulating the electron density of the aromatic system.
- The ester group at C2 introduces a polarizable region, influencing hydrogen-bonding potential.
Table 1: Key Functional Groups and Their Properties
| Position | Functional Group | Role in Molecular Properties |
|---|---|---|
| C2 | Methyl ester | Enhances lipophilicity |
| C3 | Ketone | Stabilizes ring conjugation |
| C7 | Trifluoromethyl | Electron-withdrawing effect |
Crystallographic Characterization and Bond Geometry
While crystallographic data for this specific compound remain unpublished, structural analogs provide insights into expected bond geometries. For example, the related compound 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 219485-21-9) shares a nearly identical backbone, differing only in the substitution of the ester with a carboxylic acid. In such systems:
- The quinoxaline ring adopts a boat conformation due to partial saturation.
- Bond lengths between nitrogen and adjacent carbons (C-N) typically range from 1.32–1.38 Å , consistent with partial double-bond character.
- The trifluoromethyl group exhibits C–F bond lengths of ~1.33 Å, characteristic of strong σ-bonds.
Quantum mechanical calculations predict that the methyl ester group introduces slight torsional strain, as the carbonyl oxygen aligns antiperiplanar to the quinoxaline ring to minimize steric clashes.
Comparative Analysis with Related Quinoxaline Derivatives
Methyl Ester vs. Carboxylic Acid Derivatives
Replacing the methyl ester with a carboxylic acid (as in 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylic acid ) significantly alters physicochemical properties:
- Solubility : The carboxylic acid derivative exhibits higher aqueous solubility (log P ~1.2) compared to the methyl ester (log P ~2.5).
- Stability : Ester derivatives are less prone to dimerization via hydrogen bonding than carboxylic acids.
Table 2: Comparative Properties of Quinoxaline Derivatives
| Property | Methyl Ester Derivative | Carboxylic Acid Derivative |
|---|---|---|
| Molecular Weight | 272.18 g/mol | 258.15 g/mol |
| log P (Predicted) | 2.5 | 1.2 |
| Hydrogen Bond Donors | 1 | 2 |
Trifluoromethyl Substitution Effects
The trifluoromethyl group at C7 distinguishes this compound from simpler quinoxalines. Compared to 6-methyl-2-(trifluoromethyl)-1,2-dihydroquinoline (CID 173064324), which lacks the ketone and ester groups, the trifluoromethyl moiety in both compounds enhances metabolic stability by resisting oxidative degradation.
Structural Analogues in Drug Discovery
Compounds like AKB-6548 , a PHD2 inhibitor with a quinoxaline core, highlight the pharmacological relevance of this scaffold. While AKB-6548 incorporates additional aromatic rings, its inhibition mechanism relies on similar electronic features conferred by electron-withdrawing groups.
Structure
3D Structure
Properties
CAS No. |
885271-85-2 |
|---|---|
Molecular Formula |
C11H7F3N2O3 |
Molecular Weight |
272.18 g/mol |
IUPAC Name |
methyl 3-oxo-7-(trifluoromethyl)-4H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H7F3N2O3/c1-19-10(18)8-9(17)16-6-3-2-5(11(12,13)14)4-7(6)15-8/h2-4H,1H3,(H,16,17) |
InChI Key |
RSXSUESFAJXVSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)C(F)(F)F)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Ethyl 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Starting Material : Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate.
Reagents : Trifluoroacetic acid and other suitable reagents for trifluoromethylation.
-
- The ethyl ester is treated with trifluoroacetic acid under controlled conditions to introduce the trifluoromethyl group.
- The reaction is monitored using thin-layer chromatography (TLC) to ensure complete conversion.
- After completion, the product is purified through recrystallization or column chromatography.
Yield and Characterization : The yield typically ranges from 60% to 80%, with characterization confirmed by NMR and mass spectrometry.
Photoredox-Catalyzed Synthesis
Starting Material : Various quinoxaline derivatives can serve as precursors.
Reagents : Photoredox catalysts (e.g., Iridium-based catalysts) and suitable electrophiles.
-
- The reaction mixture is irradiated under visible light in a solvent such as acetonitrile.
- The formation of radicals allows for the introduction of the trifluoromethyl group at the desired position on the quinoxaline ring.
- Post-reaction, purification is conducted using flash column chromatography.
Yield and Characterization : Yields can be variable but often exceed 70%, with detailed characterization performed via NMR spectroscopy.
One-Pot Synthesis from Simple Precursors
Starting Materials : Simple aromatic compounds and α-keto esters.
Reagents : A combination of bases and trifluoromethylating agents.
-
- A one-pot reaction approach where all reagents are mixed simultaneously.
- The reaction proceeds through a series of steps involving nucleophilic attack followed by cyclization to form the quinoxaline structure.
- Final purification steps include extraction and crystallization.
Yield and Characterization : This method can yield products in high purity (>85%) and is particularly efficient for large-scale syntheses.
Comparative Analysis of Synthesis Methods
The following table summarizes the key aspects of each preparation method:
| Method | Starting Materials | Typical Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Ethyl Ester Method | Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | 60%-80% | Established method; good reproducibility | Requires multiple steps |
| Photoredox-Catalyzed Synthesis | Various quinoxaline derivatives | >70% | Mild conditions; efficient radical formation | Requires specialized equipment |
| One-Pot Synthesis | Simple aromatic compounds | >85% | Time-efficient; suitable for scale-up | May require optimization of conditions |
Chemical Reactions Analysis
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis Routes
Recent studies have highlighted various synthetic routes for producing methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate. These methods typically involve the reaction of substituted quinoxalines with trifluoromethylated reagents under controlled conditions. The synthesis can be optimized to yield high purity and yield through techniques such as:
- Refluxing with Diketones : This method has shown promise in generating high yields of quinoxaline derivatives.
- Use of Catalysts : Employing catalysts in the synthesis process can improve reaction rates and selectivity.
Biological Activities
This compound exhibits a range of biological activities that make it a subject of interest in pharmacology:
Anticancer Activity
Several studies have reported the anticancer potential of quinoxaline derivatives, including this compound. For example:
- Cell Line Studies : The compound has been tested against various cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), demonstrating significant antiproliferative effects with IC values in the low micromolar range (1.9 to 2.3 µg/mL) .
Antiviral Properties
Recent research indicates that quinoxaline derivatives possess antiviral activities against respiratory pathogens. The structure–activity relationship (SAR) studies suggest that modifications in the quinoxaline structure can enhance antiviral efficacy .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
Case Studies and Research Findings
- Anticancer Efficacy :
- Antiviral Activity :
Mechanism of Action
The mechanism of action of Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives, such as:
Methyl 3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate: This compound has a similar bicyclic structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
N-carbamoyl-3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxamide:
The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate (CAS No. 885271-85-2) is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant studies and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 272.18 g/mol. The trifluoromethyl group contributes significantly to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoxaline derivatives, including this compound. Notably:
- Antibacterial Activity : The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and rifampicin, with MIC values ranging from 0.25 to 10 μg/mL against various bacterial strains .
- Antifungal Activity : The compound also demonstrates antifungal properties against strains such as Candida albicans and Microsporum canis, with MIC values around 0.39–0.78 μg/mL .
| Microbial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Enterococcus faecalis | 0.4 - 1.9 | |
| Staphylococcus aureus | 0.25 - 1.5 | |
| Candida albicans | 0.39 - 0.78 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cell Lines Tested : The compound has shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values in the low micromolar range (1.9 - 2.3 µg/mL) compared to doxorubicin (IC50 3.23 µg/mL) .
- Mechanism of Action : The proposed mechanism involves the modulation of apoptosis-related pathways and inhibition of specific enzymes linked to cell proliferation .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical signaling pathways related to cell growth and survival.
- Apoptosis Induction : The compound can induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as BCL2 .
Study on Antimicrobial Efficacy
In a recent study published in MDPI, derivatives of quinoxaline were tested for their antimicrobial efficacy against clinical isolates of Mycobacterium tuberculosis. The study highlighted that certain derivatives exhibited high selectivity indices (SI), indicating their potential as therapeutic agents against resistant strains .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of quinoxaline derivatives indicated that modifications in the structure could enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cells . This underscores the importance of structure-activity relationships in designing effective anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
